molecular formula C13H8ClNO B3283706 5-Chloro-3-phenylbenzo[d]isoxazole CAS No. 7716-88-3

5-Chloro-3-phenylbenzo[d]isoxazole

Cat. No.: B3283706
CAS No.: 7716-88-3
M. Wt: 229.66 g/mol
InChI Key: UHZCGIVDKPMGOS-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrochlorobenzene with benzyl cyanide in the presence of sodium hydroxide in ethanol, leading to the formation of the desired isoxazole ring . Another approach includes the use of acetophenone derivatives and diethyl oxalate under basic conditions to form intermediate compounds, which are then cyclized to produce the isoxazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenylbenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Chloro-3-phenylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenylbenzo[c]isoxazole
  • 3-Phenyl-5-chloroanthranil
  • 5-Chloro-3-phenylbenzisoxazole

Uniqueness

5-Chloro-3-phenylbenzo[d]isoxazole is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-chloro-3-phenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZCGIVDKPMGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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